1-(4-cyanophenyl)-3,3-dimethylurea
Overview
Description
Urea, N’-(4-cyanophenyl)-N,N-dimethyl- is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, pharmaceuticals, and chemical industries. This particular derivative is characterized by the presence of a cyanophenyl group and two methyl groups attached to the nitrogen atoms of the urea molecule. The compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-(4-cyanophenyl)-N,N-dimethyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the resulting product. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene . this method is less environmentally friendly and poses safety concerns.
Industrial Production Methods
Industrial production of N-substituted ureas often involves large-scale synthesis using the aforementioned methods. The process typically includes steps such as filtration or routine extraction procedures to obtain the final product with high chemical purity . The choice of method depends on factors such as cost, ease of execution, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(4-cyanophenyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Nucleophilic Addition: This reaction involves the addition of nucleophiles to the carbonyl group of the urea derivative.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate, ammonia, and phosgene . The reactions are typically carried out under mild conditions to ensure high yields and chemical purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of Urea, N’-(4-cyanophenyl)-N,N-dimethyl- with nucleophiles can yield various substituted ureas with different functional groups .
Scientific Research Applications
Urea, N’-(4-cyanophenyl)-N,N-dimethyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other chemicals and intermediates.
Biology: It is employed in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other high-value chemicals.
Mechanism of Action
The mechanism of action of Urea, N’-(4-cyanophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biological molecules, influencing their structure and function . This interaction can lead to the inhibition of enzymes or modulation of protein-protein interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Urea, N’-(4-cyanophenyl)-N,N-dimethyl- include other N-substituted ureas and thioureas. Examples include:
Uniqueness
What sets Urea, N’-(4-cyanophenyl)-N,N-dimethyl- apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-(4-cyanophenyl)-1,1-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQIHUKZFGRXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002582 | |
Record name | N'-(4-Cyanophenyl)-N,N-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601002582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82261-41-4 | |
Record name | Urea, N'-(4-cyanophenyl)-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082261414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC202529 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-(4-Cyanophenyl)-N,N-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601002582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Cyanophenyl)-3,3-dimethylurea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8J2LY8PD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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